molecular formula C15H15N3O4S B2964975 N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 708214-79-3

N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2964975
CAS No.: 708214-79-3
M. Wt: 333.36
InChI Key: NINBRHFPPVUCQZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This specialty chemical features a benzodiazole (benzimidazole) core structure sulfonamide-linked to a methoxy-methylphenyl group, a architecture known to confer significant bioactive potential. Compounds within the benzodiazole and sulfonamide chemical classes are extensively documented in scientific literature for their diverse biological activities. The 2,3-dihydro-2-oxobenzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymatic targets . Furthermore, the incorporation of a sulfonamide group (-SO2NH-) is a established strategy in drug design, as this functional group often contributes to enhanced binding affinity and pharmacokinetic properties through hydrogen bonding interactions with biological targets . The specific molecular architecture of this compound suggests potential research applications across multiple investigative domains. It may serve as a key intermediate in the synthesis of more complex molecules for pharmacological screening, particularly given that sulfonamide derivatives based on heterocyclic moieties are actively explored for their anti-diabetic and anti-Alzheimer's properties through inhibition of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase . Additionally, structurally related benzazole derivatives have demonstrated significant antimicrobial and antifungal activities in research settings, with some compounds exhibiting potent effects against strains such as Staphylococcus aureus and Candida albicans . The presence of the 2-methoxy-5-methylphenyl group may further enhance membrane permeability and overall drug-like characteristics, making this compound particularly valuable for structure-activity relationship studies in hit-to-lead optimization campaigns. Researchers investigating enzyme inhibition, receptor modulation, or antimicrobial mechanisms may find this specialized chemical entity particularly useful. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-3-6-14(22-2)13(7-9)18-23(20,21)10-4-5-11-12(8-10)17-15(19)16-11/h3-8,18H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINBRHFPPVUCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation using sulfonyl chlorides or sulfonic acids.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Benzoxazole analogs (e.g., 8PU) exhibit reduced planarity due to oxygen substitution, which may alter binding affinity compared to nitrogen-rich benzodiazoles .
  • Synthetic Accessibility : Yields for benzodiazole-sulfonamides vary widely (13–66%), influenced by steric hindrance from substituents and reaction conditions (e.g., iron/copper catalysis) .

Physicochemical Properties

  • Molecular Weight : Benzodiazole-sulfonamides typically range from 450–550 g/mol, aligning with Lipinski’s rules for drug-likeness .
  • Solubility : Sulfonamide groups improve aqueous solubility, but methoxy and methyl substituents may reduce it. For example, 7b has moderate solubility in DMSO (>10 mM) .
  • Stability : Benzodiazoles with electron-withdrawing substituents (e.g., sulfonamide) exhibit greater thermal stability than benzoxazoles .

Data Tables

Table 2: Structural Comparison of Substituents

Compound Position 5 Substituent Position 2 Substituent Heterocycle Type
Target Compound Sulfonamide 2-Methoxy-5-methylphenyl 1,3-Benzodiazole
7b 3,4-Dimethoxyphenylsulfonamide 3-(Benzyloxy)phenoxy 1,3-Benzodiazole
8PU Sulfonamide Bromine, 3-methyl-6-hydroxyl Benzoxazole

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly its anticancer and antimicrobial properties, based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H18N2O4S
Molecular Weight334.39 g/mol
LogP3.5235
Polar Surface Area45.789 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study examining the effects of related sulfonamide compounds on the MDA-MB-231 breast cancer cell line, it was found that certain derivatives could induce apoptosis effectively. The mechanism involved increased annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds in this class have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis20

The minimal inhibitory concentrations (MICs) indicate that while the compound exhibits some antibacterial properties, it is particularly effective against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis.

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities appears to be related to the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, sulfonamide derivatives are known to inhibit carbonic anhydrases, which play a role in tumor growth and bacterial metabolism .

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